molecular formula C11H7Cl3O3 B14287014 5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one CAS No. 127220-28-4

5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one

Cat. No.: B14287014
CAS No.: 127220-28-4
M. Wt: 293.5 g/mol
InChI Key: KOYHMLBYBWBCNG-UHFFFAOYSA-N
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Description

5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one is a chemical compound that belongs to the class of dioxolane derivatives. This compound is characterized by the presence of a benzylidene group attached to a dioxolanone ring, which also contains a trichloromethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one typically involves the condensation of benzaldehyde with a suitable dioxolanone precursor under specific reaction conditions. One common method is the Knoevenagel condensation, where benzaldehyde reacts with a dioxolanone derivative in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce benzyl derivatives .

Scientific Research Applications

5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzylidene-2,4-thiazolidinedione
  • 5-Benzylidene-2-sulfanylideneimidazolidin-4-one
  • 5-Benzylidene-2-phenylthiazol-4(5H)-one

Uniqueness

5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

127220-28-4

Molecular Formula

C11H7Cl3O3

Molecular Weight

293.5 g/mol

IUPAC Name

5-benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one

InChI

InChI=1S/C11H7Cl3O3/c12-11(13,14)10-16-8(9(15)17-10)6-7-4-2-1-3-5-7/h1-6,10H

InChI Key

KOYHMLBYBWBCNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(O2)C(Cl)(Cl)Cl

Origin of Product

United States

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